Benzenamine, N,N-dimethyl-, sulfate (1:1)
Overview
Description
Benzenamine, N,N-dimethyl-, sulfate (1:1), commonly known as DMSO, is an important organic compound widely used in scientific research. It is a colorless, odorless, and highly polar liquid that has the ability to penetrate biological membranes and enhance the solubility of hydrophobic molecules. DMSO has been extensively studied for its various applications in the field of biochemistry, pharmacology, and medicine.
Mechanism Of Action
DMSO has a unique mechanism of action that makes it a valuable tool in scientific research. It has the ability to penetrate biological membranes and enhance the solubility of hydrophobic molecules. DMSO can also act as a scavenger of free radicals and has anti-inflammatory properties. It has been shown to increase the expression of certain genes and alter the activity of enzymes in cells.
Biochemical And Physiological Effects
DMSO has been shown to have a number of biochemical and physiological effects. It can alter the activity of enzymes in cells and increase the expression of certain genes. DMSO has also been shown to have anti-inflammatory properties and to act as a scavenger of free radicals. It has been used in the treatment of various medical conditions, including arthritis, cancer, and neurological disorders.
Advantages And Limitations For Lab Experiments
DMSO has a number of advantages and limitations for lab experiments. It is a highly polar solvent that can dissolve a wide range of organic and inorganic compounds. DMSO is also a cryoprotectant and can be used to preserve biological specimens at low temperatures. However, DMSO can be toxic to cells at high concentrations and can interfere with some biochemical assays. It is also known to have a strong odor that can be unpleasant for researchers.
Future Directions
There are many future directions for the use of DMSO in scientific research. One area of interest is the development of new drug delivery systems using DMSO. It is also possible that DMSO could be used as a therapeutic agent for the treatment of certain medical conditions. Further research is needed to fully understand the mechanism of action of DMSO and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, DMSO is an important organic compound with many applications in scientific research. It is a highly polar solvent that can dissolve a wide range of organic and inorganic compounds. DMSO has unique biochemical and physiological effects and is used in the treatment of various medical conditions. However, it also has limitations and can be toxic to cells at high concentrations. Future research is needed to fully understand the potential applications of DMSO in medicine and biotechnology.
Scientific Research Applications
DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of organic and inorganic compounds. DMSO is also used as a cryoprotectant for preserving biological specimens at low temperatures. It is a popular reagent for the synthesis of organic compounds and is used as a reducing agent in organic chemistry. DMSO is also used in the pharmaceutical industry as a drug delivery system due to its ability to penetrate biological membranes.
properties
IUPAC Name |
N,N-dimethylaniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.H2O4S/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIQFPDYZBNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121-69-7 (Parent) | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1069293 | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
CAS RN |
58888-49-6 | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58888-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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